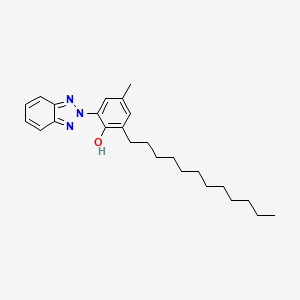

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMHSKWEJGIXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051886 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-53-2, 125304-04-3 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazolyl dodecyl p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. These compounds are critical for preventing the photodegradation of a wide array of materials, including polymers, coatings, and adhesives.[1][2] Their mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy, thereby extending the longevity and maintaining the optical clarity of the host material.[1] This technical guide provides an in-depth exploration of the principal synthesis pathway for this compound, designed to offer both strategic understanding and practical, actionable protocols for laboratory and process chemistry professionals. The synthesis is a well-established three-step sequence: (1) diazotization of o-nitroaniline, (2) azo coupling with the substituted phenol 6-dodecyl-4-methylphenol, and (3) reductive cyclization of the resulting azo intermediate to yield the final benzotriazole product. Each stage is detailed with mechanistic insights, procedural specifics, and critical process parameters essential for achieving high yield and purity.

Introduction: The Role and Mechanism of Phenolic Benzotriazole UV Absorbers

Phenolic benzotriazoles are a premier class of UV stabilizers, prized for their exceptional photostability and broad UV absorption spectrum (300–400 nm).[1] The core mechanism relies on an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring. Upon absorption of a UV photon, the molecule undergoes a rapid, reversible excited-state intramolecular proton transfer (ESIPT), forming a transient keto-type tautomer. This excited species then relaxes back to its ground state via non-radiative decay pathways, effectively converting the high-energy UV radiation into low-energy vibrational (thermal) energy. This cycle can be repeated thousands of times without significant degradation of the stabilizer, providing long-term protection.

The specific structure of this compound is engineered for optimal performance. The long, linear and branched dodecyl chain imparts excellent solubility and compatibility in various polymer matrices and reduces volatility, ensuring its permanence within the material during high-temperature processing and throughout the product's lifespan.[3][4]

Strategic Synthesis Plan and Retrosynthetic Analysis

The most logical and industrially practiced approach to synthesizing 2-(2H-benzotriazol-2-yl)phenols involves the construction of an o-nitroazobenzene intermediate followed by a reductive cyclization.[5][6] This strategy is efficient and utilizes readily available starting materials.

The core transformations are:

-

Azo Coupling: Formation of the N=N bond by coupling a diazonium salt with an activated phenol.

-

Reductive Cyclization: Reduction of the nitro group adjacent to the azo linkage, which spontaneously cyclizes to form the stable benzotriazole ring.

The key precursors are therefore identified as o-nitroaniline and 6-dodecyl-4-methylphenol. The latter is not a common commodity chemical and must typically be prepared from p-cresol.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 6-Dodecyl-4-methylphenol

The synthesis of the phenolic precursor is achieved via the Friedel-Crafts alkylation of p-cresol. This reaction introduces the C12 alkyl chain ortho to the hydroxyl group.

Causality of Experimental Choices:

-

Reactants: p-Cresol is chosen for its methyl group at the 4-position. 1-Dodecene is a common and cost-effective alkylating agent.

-

Catalyst: A Lewis acid catalyst such as Amberlyst-15 or a mild acid is used to activate the alkene for electrophilic attack on the electron-rich phenol ring. Stronger Lewis acids can be used but may lead to over-alkylation or rearrangement.

-

Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The ortho position is sterically favored for the bulky dodecyl group.

Experimental Protocol: Friedel-Crafts Alkylation

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add p-cresol (1.0 eq) and a suitable catalyst (e.g., Amberlyst-15, 10% w/w).

-

Heating: Heat the mixture to 80-100°C with vigorous stirring.

-

Addition: Slowly add 1-dodecene (1.1 eq) dropwise over 1-2 hours, maintaining the temperature.

-

Reaction: Continue to stir the mixture at temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture, filter off the catalyst, and wash it with a solvent like toluene.

-

Purification: The crude product is then purified by vacuum distillation to separate the desired 6-dodecyl-4-methylphenol from unreacted starting materials and any di-alkylated byproducts.

Core Synthesis Pathway: A Step-by-Step Technical Guide

The main synthesis is a robust three-step, one-pot or two-pot sequence.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Diazotization of o-Nitroaniline

This initial step converts the primary amine of o-nitroaniline into a highly reactive diazonium salt.

Causality of Experimental Choices:

-

Reagents: Sodium nitrite (NaNO₂) is the standard source of nitrous acid when reacted with a strong acid like hydrochloric acid (HCl).[7]

-

Temperature Control: This is the most critical parameter. Diazonium salts are notoriously unstable at higher temperatures and can decompose violently or lead to unwanted side reactions (e.g., formation of phenols).[7] Maintaining a temperature of 0-5°C is mandatory for safety and yield.

Experimental Protocol: Diazotization

-

Setup: In a jacketed reaction vessel, suspend o-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq).

-

Cooling: Chill the suspension to 0-5°C using a circulating chiller, with vigorous stirring to create a fine slurry.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the o-nitroaniline slurry, ensuring the temperature never exceeds 5°C. The addition rate must be carefully controlled.

-

Completion: After the addition is complete, stir the resulting diazonium salt solution for an additional 30-60 minutes at 0-5°C to ensure the reaction goes to completion. The solution is now ready for the subsequent coupling step.

Step 2: Azo Coupling with 6-Dodecyl-4-methylphenol

The electrophilic diazonium salt reacts with the electron-rich 6-dodecyl-4-methylphenol to form the C-N bond, creating the azo intermediate.

Causality of Experimental Choices:

-

pH Control: The coupling reaction is typically performed under alkaline conditions (pH > 8).[7] A base, such as sodium hydroxide, is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which dramatically accelerates the rate of electrophilic aromatic substitution.

-

Temperature: The low temperature (0-5°C) is maintained to ensure the stability of the diazonium salt throughout the addition process.

Experimental Protocol: Azo Coupling

-

Phenol Solution: In a separate reaction vessel, dissolve 6-dodecyl-4-methylphenol (0.98 eq) in a suitable solvent such as ethanol or isopropanol, and an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Cooling: Cool this alkaline phenol solution to 0-5°C.

-

Coupling: Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution over 1-2 hours. The pH of the mixture should be maintained in the alkaline range throughout the addition. A deeply colored precipitate of the azo compound will form.

-

Completion: Stir the reaction mixture for an additional 2-3 hours at a slightly elevated temperature (e.g., 10-15°C) to ensure the coupling is complete.

-

Isolation: The solid azo intermediate, 2-((2-nitrophenyl)azo)-6-dodecyl-4-methylphenol, can be isolated by filtration, washed with water to remove salts, and then used directly in the next step.

Step 3: Reductive Cyclization

This final, crucial step transforms the o-nitroazobenzene intermediate into the stable 2H-benzotriazole ring system.

Causality of Experimental Choices:

-

Reducing Agent: A variety of reducing agents can effect this transformation.[5]

-

Zinc powder in alkaline medium: A classic, robust, and high-yielding method. The reaction is heterogeneous and requires good agitation.[5]

-

Hydrazine hydrate: A powerful reducing agent, often used with a catalyst. It can offer a more homogeneous reaction but requires careful handling due to its toxicity.[5][6]

-

Catalytic Hydrogenation: Provides a very clean reaction but requires specialized high-pressure equipment.[5]

-

-

Mechanism: The reaction proceeds by the reduction of the nitro group to a primary amine. This amine then undergoes a rapid intramolecular attack on the azo nitrogen, followed by elimination of water (or a related process) to form the triazole ring. The intermediate is believed to be a hydrazo compound.[6]

Experimental Protocol: Reductive Cyclization (Using Zinc)

-

Setup: Suspend the crude, moist azo intermediate from the previous step in a mixture of an alcohol (e.g., methanol or isopropanol) and aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux (typically 60-80°C).

-

Reduction: Add zinc powder (2.0-3.0 eq) portion-wise to the refluxing mixture. The addition should be controlled to manage the exothermic reaction. The deep color of the azo compound will gradually fade to a pale yellow or light brown.

-

Completion: After all the zinc has been added, maintain the reflux for 2-4 hours until TLC or HPLC analysis shows the complete disappearance of the starting material.

-

Workup: Cool the reaction mixture and filter off the zinc salts. Acidify the filtrate with an acid (e.g., acetic or sulfuric acid) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., heptane or an alcohol/water mixture) or by column chromatography to yield the final product as a liquid or low-melting solid.[8][9]

Product Data and Troubleshooting

| Parameter | Typical Value | Source |

| Appearance | Yellowish liquid or low-melting solid | [9] |

| Molecular Formula | C₂₅H₃₅N₃O | [3] |

| Molecular Weight | 393.57 g/mol | [3][9] |

| Density | ~0.911 g/mL at 25°C | [3][4][9] |

| Refractive Index | ~1.574 (n20/D) | [3][4][9] |

| Water Solubility | Insoluble (<0.01 ppm) | [9] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Diazotization | Temperature exceeded 5°C, causing decomposition. Insufficient acid. | Strictly maintain 0-5°C. Use a jacketed reactor. Ensure at least 2.5 eq of acid are used. |

| Low Yield in Azo Coupling | Incorrect pH (too acidic). Diazonium salt decomposed before addition. | Monitor and maintain alkaline pH (>8) during coupling. Add diazonium salt immediately after preparation. |

| Incomplete Reductive Cyclization | Insufficient reducing agent. Poor mass transfer (in heterogeneous reactions). | Increase the equivalents of the reducing agent. Ensure vigorous mechanical stirring. |

| Product Contamination | Incomplete reaction. Side-product formation from overheating. | Increase reaction time or temperature slightly for cyclization. Purify via recrystallization or chromatography. |

Conclusion

The synthesis of this compound is a well-defined and scalable process rooted in fundamental organic chemistry principles. Success hinges on meticulous control over key reaction parameters, particularly temperature during diazotization and pH during the azo coupling stage. The reductive cyclization step offers flexibility in the choice of reducing agent, allowing for adaptation based on available equipment and safety protocols. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers and chemists can reliably produce this high-value UV absorber for a multitude of material protection applications.

References

- Ataman Kimya. (n.d.). PHENOLIC BENZOTRIAZOLE.

- Tanimoto, S., & Inoue, Y. (1991). Preparation and Utilization of 2-(2H-Benzotriazol-2-yl)phenolic Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 68(5-6), 309-320.

- BenchChem. (n.d.). Synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Einecs 254-686-3).

- ResearchGate. (n.d.). The synthetic procedure. [Diagram].

- Echemi. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.

- Collection of Czechoslovak Chemical Communications. (1975).

- Li, A., Li, X., Ma, F., Gao, H., & Li, H. (2023).

- Sigma-Aldrich. (n.d.). This compound.

- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). A Review on: Synthesis of Benzotriazole.

- National Center for Biotechnology Information. (n.d.). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.

- Request PDF. (n.d.). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound 125304-04-3 [sigmaaldrich.com]

- 4. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. chempap.org [chempap.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzotriazolyl Dodecyl p-Cresol

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, ensuring the stability of active pharmaceutical ingredients (APIs) and final formulations is paramount. Photodegradation, the degradation of molecules caused by the absorption of light, is a significant challenge that can compromise the efficacy, safety, and shelf-life of drug products.[1][2] Benzotriazolyl Dodecyl p-Cresol is a high-performance ultraviolet (UV) light absorber designed to mitigate these risks. Belonging to the benzotriazole class of UV absorbers, this compound is engineered for exceptional photostability and broad-spectrum UV protection, making it a valuable tool in the formulation of light-sensitive therapeutics.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzotriazolyl Dodecyl p-Cresol. It is intended to serve as a resource for researchers and formulation scientists, offering the technical data and procedural insights necessary to effectively incorporate this excipient into drug development workflows. We will explore its molecular structure, mechanism of action, key physical and chemical properties, and provide detailed experimental protocols for its analysis.

Molecular Structure and Synthesis

Benzotriazolyl Dodecyl p-Cresol, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, possesses a unique molecular architecture tailored for its function.[5][6] The structure integrates three key functional moieties:

-

Benzotriazole Group: This heterocyclic unit is the chromophore responsible for absorbing harmful UV radiation, particularly in the UV-A and UV-B regions (300-400 nm).[7][8]

-

Phenolic Group (p-Cresol): The hydroxyl group on the phenol ring is crucial for the photostabilizing mechanism. It forms an intramolecular hydrogen bond with the benzotriazole ring, enabling a rapid and harmless dissipation of absorbed UV energy.[9][10]

-

Dodecyl Chain: This long alkyl chain imparts significant lipophilicity (oil-solubility) to the molecule, ensuring excellent compatibility with non-polar organic phases, polymers, and lipid-based drug delivery systems.

The combination of these groups results in a low-volatility, highly efficient UV stabilizer that protects formulations without imparting color.[3][11]

Synthesis Pathway

The synthesis of this compound typically involves a multi-step process. A representative pathway is the Mannich reaction, a well-established method for aminoalkylation.[12]

Caption: A representative synthesis pathway for a functionalized benzotriazole phenol.

Core Physicochemical Properties

Understanding the physicochemical properties of Benzotriazolyl Dodecyl p-Cresol is essential for predicting its behavior in various formulations and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₅N₃O | [5][6] |

| Molecular Weight | 393.57 g/mol | [5][6] |

| Appearance | Pale-yellow liquid | [4] |

| Melting Point | >350 °C (literature) | [13][14] |

| Boiling Point | ~545 °C at 760 mmHg (estimated) | [15] |

| Density | 0.911 g/mL at 25 °C | [14] |

| Flash Point | 112.8 °C (235.0 °F) - closed cup | |

| Refractive Index | n20/D 1.574 | [14] |

| LogP (o/w) | ~10.3 (estimated) | [15] |

| Water Solubility | Insoluble (<0.01 ppm at 20°C) | [14] |

| Organic Solubility | Soluble in acetone, chloroform, toluene, hexane |

Mechanism of Action: Photostabilization

The protective action of benzotriazole UV absorbers is a fascinating example of intramolecular photochemistry. The process is highly efficient and allows the molecule to dissipate damaging UV energy without degrading itself.[10]

-

UV Absorption: The benzotriazole ring absorbs a photon of UV light, promoting the molecule to an excited electronic state (S1).

-

Excited State Intramolecular Proton Transfer (ESIPT): In this excited state, a proton from the adjacent hydroxyl group is rapidly transferred to a nitrogen atom on the benzotriazole ring.[16] This creates an unstable tautomer (enol-quinone structure).[10]

-

Energy Dissipation: The unstable tautomer quickly returns to its ground state by releasing the absorbed energy as harmless heat through vibrational relaxation.

-

Reverse Proton Transfer: The proton is then transferred back to the phenolic oxygen, regenerating the original molecule in its stable ground state, ready to absorb another UV photon.[10]

This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons without undergoing permanent chemical change.

Caption: The photoprotective mechanism of Benzotriazolyl Dodecyl p-Cresol.

Applications in Pharmaceutical Development

The high lipophilicity and potent UV absorbing capacity of Benzotriazolyl Dodecyl p-Cresol make it suitable for several applications in the pharmaceutical and drug development sectors:

-

Stabilization of APIs: It can be incorporated into formulations to protect light-sensitive APIs from degradation, thereby extending product shelf life and ensuring consistent potency.[1][2]

-

Protection of Excipients: Many excipients, including colorants, fragrances, and polymers, can degrade upon UV exposure. This stabilizer helps maintain the integrity and appearance of the final dosage form.[4]

-

UV-Protective Packaging: While not a direct additive to the drug, related benzotriazoles are widely used in plastic packaging for pharmaceuticals. They prevent UV radiation from penetrating the container and reaching the photosensitive contents.[17]

-

Topical Formulations: In dermal and transdermal drug delivery systems, it can protect both the API and the carrier vehicle from photodegradation upon exposure to sunlight.

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the characterization of Benzotriazolyl Dodecyl p-Cresol.

Protocol 1: Determination of UV-Visible Absorption Spectrum

This protocol outlines the use of UV-Vis spectrophotometry to confirm the absorption range of the compound, a critical parameter for a UV absorber.

Objective: To determine the wavelength of maximum absorbance (λmax) and the effective absorption range.

Materials:

-

Benzotriazolyl Dodecyl p-Cresol

-

Spectrophotometric grade Toluene

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of Benzotriazolyl Dodecyl p-Cresol and dissolve it in 100 mL of toluene to prepare a stock solution of ~100 µg/mL.

-

Working Solution Preparation: Dilute the stock solution with toluene to prepare a working solution with a concentration of approximately 1-5 µg/mL. The goal is to achieve a maximum absorbance between 0.5 and 1.5 AU.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scanning range from 250 nm to 500 nm.

-

Baseline Correction: Fill both the sample and reference cuvettes with the blank solvent (toluene). Place them in the spectrophotometer and run a baseline correction.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it back into the sample holder.

-

Data Acquisition: Run the spectral scan. The software will plot absorbance versus wavelength.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Note the absorbance range, specifically the cutoff wavelengths where absorbance drops significantly. The effective range for benzotriazoles is typically between 300 and 400 nm.[7]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for confirming the identity and purity of the compound.

Objective: To obtain a mass spectrum of the compound to confirm its molecular weight and fragmentation pattern.

Materials:

-

Benzotriazolyl Dodecyl p-Cresol sample

-

Toluene (GC grade)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5HT, 15m x 0.25mm x 0.10µm)[18]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in toluene.[18]

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 280°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 320°C at a rate of 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Interface: Set temperature to 300°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-600.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Start the GC run and acquire mass spectral data.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to Benzotriazolyl Dodecyl p-Cresol.

-

Obtain the mass spectrum for this peak.

-

Confirm the presence of the molecular ion peak [M]+ at m/z 393.57.

-

Analyze the fragmentation pattern, which will be characteristic of the benzotriazole and alkylphenol structure. This provides a definitive identification of the compound.

-

Caption: A general workflow for the analytical characterization of the compound.

Conclusion

Benzotriazolyl Dodecyl p-Cresol is a highly specialized and effective UV absorber with significant potential for enhancing the stability of pharmaceutical products. Its lipophilic nature, broad-spectrum UV absorption, and robust photostability mechanism make it an invaluable excipient for protecting sensitive molecules from photodegradation. The data and protocols presented in this guide provide drug development professionals with the foundational knowledge required to confidently evaluate and implement this stabilizer in their formulation strategies, ultimately contributing to the development of safer, more effective, and more stable medicines.

References

- Raytop Chemical. (2022, July 12). How do UV absorbers work?

- Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.

- Tintoll. Benzotriazole UV Absorber.

- ResearchGate. (2025, August 7). Determination of seven benzotriazole ultraviolet absorbers in textiles.

- ResearchGate. Absorption mechanism of different types of UV absorbers.

- JEOL. Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS.

- Longchang Chemical. (2022, August 7). Photoinitiators of benzophenone and benzotriazole UV absorbers.

- ResearchGate. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.

- The Good Scents Company. benzotriazolyl dodecyl p-cresol, 125304-04-3.

- accedaCRIS. ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS.

- HunterLab. (2024, November 7). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging.

- Sigma-Aldrich. This compound.

- MySkinRecipes. This compound.

- Benchchem. Synthesis routes of this compound.

- SciSpace. Photostability and Photostabilization of Drugs and Drug Products.

- Google Patents. (CN105606727A) Method for detecting benzotriazole ultraviolet absorbent in plastic product.

- MDPI. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization.

- ResearchGate. (2025, August 7). An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors.

- Cosmetic Ingredients Guide. (2025, January 7). Benzotriazolyl Dodecyl p-Cresol.

- NIH. 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol.

- NIH. (2020, November 20). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin.

- ChemicalBook. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3.

- SpecialChem. (2023, March 10). BENZOTRIAZOLYL DODECYL P-CRESOL.

- gsrs. BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR).

- SIELC Technologies. (2018, February 16). This compound.

- VSNCHEM. vz23129 2-(2h-?benzotriazol-?2-?yl)?-?6-?dodecyl-?4-?methylphenol.

- Sigma-Aldrich. This compound; CAS Number: 125304-04-3.

- ChemBK. (2024, April 9). BENZOTRIAZOLYL DODECYL p-CRESOL.

- US EPA. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Benzotriazolyl Dodecyl p-Cresol | Cosmetic Ingredients Guide [ci.guide]

- 4. specialchem.com [specialchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 8. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]

- 9. partinchem.com [partinchem.com]

- 10. longchangchemical.com [longchangchemical.com]

- 11. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 12. 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [myskinrecipes.com]

- 14. chembk.com [chembk.com]

- 15. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]

- 16. researchgate.net [researchgate.net]

- 17. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]

- 18. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google Patents [patents.google.com]

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol molecular weight and formula

An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. This document details its core physicochemical properties, including its molecular formula and weight, and delves into its mechanism of action, synthesis principles, analytical characterization, and primary applications. With a focus on scientific integrity, this guide offers insights relevant to professionals in research and development, particularly in fields where material and formulation stability against photodegradation is critical. Safety, handling, and regulatory context are also provided to ensure comprehensive understanding and responsible use.

Introduction to a Key Photostabilizer

This compound is a liquid benzotriazole UV absorber (UVA) designed to protect various organic polymers and formulations from the damaging effects of ultraviolet radiation. Its molecular structure is uniquely tailored for high performance and compatibility in a range of substrates. The core benzotriazole moiety is responsible for the powerful UV absorption, while the substituted phenol ring, particularly the long dodecyl chain, enhances its solubility and compatibility in non-polar systems and reduces volatility, ensuring long-term protection.[1]

Its primary function is to dissipate harmful UV energy as harmless thermal energy, thereby preventing the photo-oxidation and degradation of materials, which can manifest as discoloration (yellowness), loss of physical properties, and reduced shelf-life.[1][2] This makes it an invaluable additive in industries ranging from coatings and plastics to cosmetics and specialized pharmaceutical formulations where active ingredients or excipients are light-sensitive.

Core Physicochemical Properties

The efficacy and application scope of this compound are dictated by its physical and chemical characteristics. These properties have been consolidated from various authoritative sources and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₅N₃O | [3][4][5] |

| Molecular Weight | 393.57 g/mol | [2][3][6] |

| CAS Number | 125304-04-3 (branched & linear dodecyl) 23328-53-2 | [2][6] [3][4][7] |

| Appearance | Liquid | [2] |

| Density | 0.911 g/mL at 25 °C | [2] |

| Melting Point | >350 °C (likely decomposition) | [2][8] |

| Boiling Point | 545.1 ± 60.0 °C at 760 mmHg | [2] |

| Flash Point | ~112.8 °C (235 °F) - closed cup | |

| Water Solubility | Insoluble (<0.01 ppm at 20 °C) | [2] |

| Refractive Index | n20/D 1.574 | [2] |

Note on CAS Numbers: The compound is often referenced by two CAS numbers. 125304-04-3 typically refers to the commercial product which contains a mixture of branched and linear dodecyl chains, enhancing its liquid form and compatibility.[2][9] 23328-53-2 may refer to a specific isomer.[3][4][7] For practical applications, 125304-04-3 is more commonly encountered.

Mechanism of Action & Synthesis Principles

Mechanism of Photostabilization

The protective power of hydroxyphenyl benzotriazoles (HPBTs) is rooted in a highly efficient photochemical process. The molecule absorbs incident UV radiation, promoting it to an excited state. This is followed by an ultrafast, reversible excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization provides a non-radiative decay pathway, allowing the absorbed energy to be dissipated harmlessly as heat as the molecule reverts to its ground state. This rapid cycle can be repeated thousands of times without significant degradation of the UVA itself, providing durable protection.

Caption: The photoprotective cycle of a hydroxyphenyl benzotriazole UV absorber.

Principles of Synthesis

While specific manufacturing protocols are proprietary, the synthesis of HPBTs generally follows a well-established pathway. A common industrial method involves:

-

Diazotization: Reacting an o-nitroaniline with nitrous acid to form a diazonium salt.

-

Azo Coupling: Coupling the diazonium salt with the desired substituted phenol (in this case, 2-dodecyl-4-methylphenol) to form a 2-nitroazobenzene intermediate.

-

Reductive Cyclization: Reducing the nitro group of the intermediate. The resulting amino group spontaneously cyclizes onto the azo linkage to form the stable benzotriazole ring.

The key precursor, 2-dodecyl-4-methylphenol, is typically produced via Friedel-Crafts alkylation of p-cresol with dodecene. The choice of a long dodecyl group is a deliberate design feature to increase the molecule's lipophilicity and molecular weight, making it highly compatible with organic matrices and preventing it from leaching or evaporating over time.

Analytical Characterization

Verifying the identity, purity, and concentration of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is a representative method for the quantitative analysis of the compound.[7]

Objective: To determine the purity of a sample of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid or Phosphoric Acid (for pH adjustment)[7]

-

Sample dissolved in Acetonitrile or Tetrahydrofuran (THF)

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) Acetonitrile:Water.[7] For Mass Spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[7]

-

Standard Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: ~345 nm (corresponding to a λ-max of the benzotriazole chromophore)

-

-

Analysis: Inject the standards and sample. Identify the peak corresponding to the analyte by its retention time.

-

Quantification: Calculate the purity or concentration of the sample using the calibration curve generated from the analytical standards.

Caption: Workflow for the HPLC analysis of the target compound.

Applications in Research and Development

The primary application of this compound is as a light stabilizer.[1] Its liquid form, low volatility, and excellent compatibility make it highly effective in:

-

Coatings and Polymers: Protecting automotive finishes, industrial coatings, and plastics (e.g., polyolefins, PVC) from UV degradation.

-

Cosmetic Formulations: Used as a cosmetic UV absorber to protect product integrity and color, particularly in oil-based formulations or sunscreens.[6]

-

Drug Development & Packaging: In drug development, light stability is a critical parameter. This UVA can be incorporated into:

-

Topical/Transdermal Formulations: To protect light-sensitive Active Pharmaceutical Ingredients (APIs) from degradation.

-

Plastic Packaging & Encapsulants: As an additive in polymers used for bottles, films, or containers to shield the contents from UV light, thereby extending the shelf-life and efficacy of the drug product.

-

Pesticide Formulations: It is approved for use as an inert ingredient in certain pesticide formulations, likely to protect the active components from photodegradation.[3]

-

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Classification: The substance is classified as hazardous to the aquatic environment, with long-lasting effects (Aquatic Chronic 2 or 4).[4][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields.

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves. Dispose of contaminated gloves after use.[9]

-

Respiratory Protection: Generally not required with adequate ventilation. If mists or vapors are generated, use an approved respirator.[9]

-

-

First Aid Measures:

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it is toxic to aquatic life.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place. It is classified as a combustible liquid.[4]

Regulatory Information

This compound is listed on several international chemical inventories and is subject to various regulations. It is tracked by the U.S. Environmental Protection Agency (EPA) and is listed under the Toxic Substances Control Act (TSCA).[6] It is also approved by the FDA for specific uses, such as in pesticide tolerance exemptions.[3] In Europe, it is registered under REACH. Researchers should always consult local regulations to ensure compliance.

Conclusion

This compound is a sophisticated and highly effective UV light stabilizer. Its molecular design provides a combination of potent UV absorption, excellent photostability, and high compatibility in organic systems. For researchers and professionals in drug development, its utility extends beyond traditional materials science into the critical domain of formulation and packaging stability, where protecting sensitive molecules from photodegradation is paramount to ensuring product safety, efficacy, and shelf-life. A thorough understanding of its properties, analytical methods, and safety requirements is essential for its successful and responsible application.

References

-

U.S. EPA. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl- - Substance Details.

-

The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.

-

SIELC Technologies. (2018). This compound.

-

Sigma-Aldrich. (n.d.). This compound.

-

Echemi. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear.

-

Chemsrc. (2025). This compound.

-

Sigma-Aldrich. (n.d.). This compound analytical standard.

-

Sigma-Aldrich. (2014). Safety Data Sheet for this compound.

-

Chemical Management. (n.d.). SAFETY DATA SHEET.

-

VSNCHEM. (n.d.). 2-(2h-?benzotriazol-?2-?yl)?-?6-?dodecyl-?4-?methylphenol.

-

ChemicalBook. (n.d.). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol.

-

ChemBK. (2024). 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol Request for Quotation.

-

PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.

-

Chemsavers, Inc. (n.d.). This compound, >99% (GC), Certified, 100ml.

-

Li, Y.-C., et al. (2010). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389.

Sources

- 1. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(2H-?BENZOTRIAZOL-?2-?YL)?-?6-?DODECYL-?4-?METHYLPHENOL | VSNCHEM [vsnchem.com]

- 6. benzotriazolyl dodecyl p-cresol, 125304-04-3 [thegoodscentscompany.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. CAS#:125304-04-3 | this compound | Chemsrc [chemsrc.com]

- 9. canbipharm.com [canbipharm.com]

Spectroscopic Deep Dive: A Technical Guide to CAS 125304-04-3 for Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic properties of the compound identified by CAS number 125304-04-3, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this molecule. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, this guide offers critical insights for compound identification, purity assessment, and quality control, essential for regulatory submissions and drug development milestones.

A crucial point of clarification is the frequent misidentification of CAS 125304-04-3 with the pesticide Fenbucarb (CAS 3766-81-2). This guide pertains exclusively to this compound, a UV absorber commercially known by trade names such as Tinuvin® 171 and UV-571.

Introduction: The Chemical Identity and Relevance of CAS 125304-04-3

This compound is a substituted benzotriazole, a class of compounds widely recognized for their ultraviolet (UV) light absorbing properties.[1][2] Its molecular structure, featuring a phenolic ring and a benzotriazole moiety, is specifically designed to dissipate harmful UV radiation, thereby preventing the photodegradation of light-sensitive materials.[1][2] While its primary application lies in the materials science sector as a UV stabilizer, its potential interactions and analytical profile are of significant interest in pharmaceutical development, particularly in formulation science where excipient characterization is paramount.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Signature of a Chromophore

UV-Vis spectroscopy is a cornerstone technique for characterizing compounds with chromophoric systems. The benzotriazole and phenolic moieties in CAS 125304-04-3 constitute a significant chromophore, leading to strong absorption in the UV region.

Experimental Protocol: A Validated Approach

A robust UV-Vis spectrum can be obtained by following a standardized protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

-

Solvent Selection: A high-purity, UV-transparent solvent is critical. Cyclohexane or ethanol are suitable choices. The solvent should not have significant absorbance in the region of interest (typically 200-400 nm).

-

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.

-

Blank Correction: A baseline correction should be performed using a cuvette containing only the solvent.

-

Data Acquisition: The spectrum is recorded over a wavelength range of at least 200 to 400 nm.

Figure 2. A generalized workflow for acquiring a UV-Vis spectrum.

Data Interpretation: Unveiling the Electronic Transitions

The UV-Vis spectrum of this compound is characterized by strong absorbance in the UVA region. A representative absorption spectrum for a similar compound, Tinuvin® 171, shows a broad absorption band with a maximum (λmax) typically observed between 300 and 400 nm.[3] This absorption profile is consistent with the π → π* electronic transitions within the conjugated benzotriazole and phenolic ring systems. The long dodecyl chain does not contribute to the UV absorption but influences the compound's solubility and physical properties.

Table 1: UV-Vis Spectroscopic Data Summary for Tinuvin® 171

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~300 - 400 nm | [3] |

| Solvent | Not specified in source | [3] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of CAS 125304-04-3 provides clear evidence for its key structural features.

Experimental Protocol: Best Practices for Liquid Samples

As this compound is a liquid at room temperature, the following protocol is recommended for obtaining a high-quality FT-IR spectrum:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS) is required.

-

Sampling Technique: The Attenuated Total Reflectance (ATR) technique is highly recommended for liquid samples due to its minimal sample preparation and ease of use. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired.

-

Data Acquisition: The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Figure 3. Workflow for obtaining an FT-IR spectrum of a liquid sample using ATR.

Data Interpretation: A Vibrational Fingerprint

While a specific high-resolution spectrum for CAS 125304-04-3 is not publicly available, the expected IR absorption bands can be predicted based on its chemical structure.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (dodecyl & methyl) |

| 1600 - 1450 | C=C stretch | Aromatic rings |

| ~1200 | C-O stretch | Phenol |

| Below 900 | C-H out-of-plane bend | Aromatic substitution pattern |

The broad O-H stretching band is a key indicator of the phenolic hydroxyl group. The sharp peaks in the 3000-2800 cm⁻¹ region correspond to the C-H stretching vibrations of the long aliphatic dodecyl chain and the methyl group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, providing a fingerprint of the benzotriazole and substituted phenol rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of CAS 125304-04-3.

Experimental Protocol: Ensuring High-Resolution Data

Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard, and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Sources

The Solubility Profile of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol: A Technical Guide for Formulation Scientists

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, a widely utilized liquid benzotriazole UV absorber known by trade names such as Tinuvin® 571 and Eversorb® 82. Intended for researchers, scientists, and professionals in drug development, coatings, and polymer science, this document synthesizes physicochemical principles with empirical data to offer a practical understanding of its behavior in various organic solvents.

Introduction: Understanding the Molecule

This compound (CAS No. 125304-04-3) is a high-performance ultraviolet light absorber (UVA). Its molecular structure is key to both its function and its solubility characteristics. The molecule, with a molecular weight of 393.56 g/mol , features a polar benzotriazole group responsible for UV absorption and a nonpolar dodecyl chain that enhances its compatibility with a wide range of organic matrices.[1][2] This amphiphilic nature dictates its solubility, making it a versatile additive in numerous applications, from industrial coatings to cosmetics.[3][4]

The compound is a yellow liquid at room temperature with a density of approximately 0.911 g/mL.[5][6] Its liquid form and broad solubility are significant advantages in formulation, eliminating the need for heating or high-shear mixing often required for solid UV absorbers.

The Science of Solubility: Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the balance between its polar (benzotriazole and phenol groups) and nonpolar (dodecyl and methyl groups) moieties.

A solvent's ability to dissolve this UVA is predicted by its polarity, hydrogen bonding capability, and dispersion forces. Solvents with a mix of polar and nonpolar characteristics are often excellent choices. The long dodecyl chain provides significant van der Waals interactions, favoring solubility in nonpolar, aliphatic, and aromatic hydrocarbons. Concurrently, the benzotriazole and hydroxyl groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

Diagram 1: Key Molecular Interactions for Solubilization

This diagram illustrates the primary intermolecular forces that drive the dissolution of the UV absorber in an organic solvent.

Sources

- 1. TINUVIN 571 CAS#: 23328-53-2 [m.chemicalbook.com]

- 2. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 3. media.knowde.com [media.knowde.com]

- 4. specialchem.com [specialchem.com]

- 5. 125304-04-3 | CAS DataBase [m.chemicalbook.com]

- 6. Eversorb 82 | Triconor [triconor.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of Benzotriazole UV Absorbers

Abstract

Derivatives of 2-(2-hydroxyphenyl)benzotriazole (BZT) are a cornerstone class of ultraviolet (UV) absorbers, prized for their exceptional photostability and efficiency in protecting materials from photodegradation.[1] Their function is not merely to absorb UV radiation, but to dissipate its energy through a highly efficient and rapid cyclic process without undergoing significant chemical change themselves.[2] This guide delves into the sophisticated photophysical mechanism underpinning their efficacy: Excited-State Intramolecular Proton Transfer (ESIPT). We will explore the core photocycle, dissect the critical factors influencing its efficiency, and discuss the advanced theoretical models that have refined our understanding beyond simplistic principles. This document is intended for researchers and development professionals seeking a deep, mechanistic understanding of how these vital additives function.

Introduction: The Imperative for UV Protection

Ultraviolet radiation is a primary driver of material degradation, initiating photo-oxidative processes that lead to color fading, loss of mechanical integrity, and reduced service life for a vast range of polymers, coatings, and other organic materials.[2] UV absorbers are additives incorporated into these materials to intercept this damaging radiation.[2] Among the most effective are benzotriazoles, which exhibit strong and broad absorption across the UV spectrum, typically between 300-400 nm, while showing minimal absorption in the visible range, thus avoiding coloration of the host material.[3][4] The key to their success lies in their molecular structure, which facilitates a unique and highly efficient energy dissipation pathway.[2][4]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of benzotriazole UV absorbers is attributed to an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][4][5] This mechanism allows the molecule to convert high-energy UV photons into harmless thermal energy in a cycle that repeats thousands of times without significant molecular degradation.[5] The entire process occurs on a picosecond timescale.[1][5]

The ESIPT photocycle can be broken down into four key steps:

-

Photon Absorption (Excitation): The process begins when the ground-state molecule, which exists in an enol tautomeric form (E), absorbs a UV photon. This enol form is stabilized by a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[6] The absorption of energy promotes the molecule to an excited singlet state (E*).

-

Ultrafast Proton Transfer: In the excited state (E), the electronic distribution of the molecule changes dramatically. The phenolic proton becomes significantly more acidic, while the nitrogen atom of the triazole ring becomes more basic.[6] This change in charge distribution triggers an extremely rapid, barrierless transfer of the proton along the hydrogen bond pathway to form the excited-state keto tautomer (K).[6][7]

-

Non-Radiative Decay: The excited keto tautomer (K*) is energetically unstable and rapidly returns to its ground state (K) through non-radiative decay pathways, primarily via internal conversion.[6] This step is crucial as it dissipates the absorbed UV energy as heat (vibrational energy) into the surrounding matrix, preventing the energy from causing chemical reactions.

-

Ground-State Tautomerization: In the ground state, the keto form (K) is less stable than the enol form (E). Consequently, a rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the cycle.[6][8] The molecule is now ready to absorb another UV photon.

This highly efficient, closed-loop system is the foundation of the photoprotective action of benzotriazole UV absorbers.

Caption: The ESIPT photocycle in benzotriazole UV absorbers.

Beyond the Basic Model: The Role of Electronic Effects and Conical Intersections

For many years, it was believed that a stronger intramolecular hydrogen bond would lead to greater photostability. However, research has shown this assumption to be an oversimplification.[1] Studies have surprisingly demonstrated that substituting the benzotriazole ring with electron-withdrawing groups (EWGs) can dramatically improve photopermanence, even though these groups weaken the intramolecular hydrogen bond.[1]

This finding points to a more complex mechanism. Theoretical and computational studies suggest that the deactivation pathway involves more than just simple proton transfer.[8] Key insights include:

-

Charge-Transfer State: The proton transfer is triggered and coupled with a charge-transfer from the phenol group to the triazole group.[8] This means electronic redistribution is as critical as the proton's movement.

-

Twisted Geometries: The reaction path is not planar. The molecule undergoes twisting, which facilitates the efficient deactivation.[8]

-

Conical Intersection: The rapid, radiationless decay from the excited state (K*) to the ground state (K) is thought to proceed through a "conical intersection"—a point on the potential energy surface where the two states have the same energy. This provides an extremely efficient funnel for the molecule to return to the ground state without emitting a photon (fluorescence) or undergoing destructive chemistry.[1]

These advanced concepts explain why simple hydrogen bond strength is not the sole predictor of performance and why electronic modifications can have such a profound impact on photostability.[1]

Experimental Analysis of Benzotriazole UV Absorbers

The photophysical properties of BZTs are primarily investigated using spectroscopic techniques. UV-Visible spectroscopy is fundamental for characterizing their absorption profile and quantifying their concentration.

Table 1: Typical UV Absorption Characteristics of Benzotriazole Derivatives

| Compound Class | Typical λmax Range (nm) | Key Structural Features |

| General 2-(2-hydroxyphenyl)benzotriazoles | 300 - 400 nm | Possess the core structure for ESIPT.[3] |

| Substituted Benzotriazoles | 340 - 360 nm | Substituents on the phenyl or benzo rings can shift the absorption maximum and alter photostability.[9][10] |

| Polymerizable Benzotriazoles | Varies based on chromophore | Contain reactive groups (e.g., acryloyl) allowing them to be covalently bonded into a polymer backbone.[11] |

Experimental Protocol: UV-Vis Absorbance Measurement

This protocol outlines the standard procedure for determining the UV absorbance spectrum of a benzotriazole UV absorber.

Objective: To measure the UV absorbance spectrum and determine the wavelength of maximum absorbance (λmax).

Materials:

-

Benzotriazole UV absorber sample

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or ethyl acetate)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the BZT sample in the chosen solvent at a known concentration (e.g., 100 mg/L). Perform serial dilutions to create a series of standards of lower concentration. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 250 nm to 450 nm).

-

Blanking/Zeroing: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer. Run a baseline correction or "zero" function to subtract the absorbance of the solvent and cuvettes.[12][13]

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the BZT solution to be measured. Fill the cuvette with the BZT solution and place it back in the sample holder.

-

Data Acquisition: Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.[13]

-

Data Analysis: Record the resulting spectrum. Identify the wavelength at which the maximum absorbance occurs (λmax). This value is a key characteristic of the UV absorber.

Caption: Workflow for UV-Vis spectroscopic analysis of a BZT.

Photodegradation Pathways

Although highly stable, benzotriazole UV absorbers can degrade over long periods of intense UV exposure.[5] Understanding these degradation pathways is critical for predicting the long-term performance of stabilized materials. Common degradation mechanisms include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings.[5]

-

Ring Opening: Scission of either the triazole or the benzene ring, leading to smaller, more polar degradation products.[5]

-

Polymerization: Reactive intermediates formed during photolysis can polymerize into larger molecules.[5]

The rate and pathway of degradation can be influenced by the specific chemical environment, including the polymer matrix, temperature, and the presence of oxygen or other reactive species.[14]

Conclusion

The mechanism of action of benzotriazole UV absorbers is a sophisticated and elegant example of molecular photophysics. Centered on the ultrafast and efficient ESIPT cycle, these molecules effectively act as energy converters, transforming damaging UV radiation into benign heat. A modern understanding, refined by computational studies, reveals the critical interplay of proton transfer, charge transfer, and molecular geometry in achieving this remarkable photostability. For scientists and researchers, this deep mechanistic knowledge is essential for the rational design of next-generation light stabilizers and the development of durable, long-lasting materials.

References

-

Omnistab Benzotriazole UV absorbers. (2021, October 21). Partners in Chemicals. [Link]

-

Suhadolnik, J. C., DeBellis, A. D., Hendricks-Guy, C., Iyengar, R., & Wood, M. G. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. Journal of Coatings Technology, 74(924), 55-62. [Link]

-

Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. (2011). Advanced Materials Research, 233-235, 1515-1518. [Link]

-

Luzanov, A. V., & Levy, B. (2003). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society, 125(19), 5823-5833. [Link]

-

How do UV absorbers work? (2022, July 12). Raytop Chemical. [Link]

-

Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022, January 18). Research Square. [Link]

-

The Persistence and Photostabilizing Characteristics of Benzotriazole and 5-methyl-1H-benzotriazole Reduce the Photochemical Behavior of Common Photosensitizers and Organic Compounds in Aqueous Environments. (2020). PubMed. [Link]

-

The Science of Light Stability: Benzotriazole UV Absorbers Explained. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Absorption mechanism of different types of UV absorbers. ResearchGate. [Link]

-

Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. (2025, August 15). ACS Publications. [Link]

-

Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022, June 13). RSC Publishing. [Link]

-

Computer Simulations of the Conformational Preference of 3' Substituents in 2-(2'-Hydroxyphenyl) Benzotriazole UV Absorbers: Correlation with UVA Photopermanence in Coatings. (2025, August 10). ResearchGate. [Link]

-

Spectra and Photorelaxation of Hydroxyphenyl-Benzotriazole-Type UV Absorbers: From Monomers to Nanoparticles. ResearchGate. [Link]

-

Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. (2025, August 9). ResearchGate. [Link]

-

Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2021). Scirp.org. [Link]

-

Investigations on Polymeric and Monomeric Intramolecularly Hydrogen-Bridged UV Absorbers of the Benzotriazole and Triazine Class. ACS Publications. [Link]

-

Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. (2023, June 21). Guided Wave. [Link]

- CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof.

-

UV absorption spectrum of benzotrazole UV absorber. ResearchGate. [Link]

-

Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. JEOL. [Link]

- Benzotriazole based UV absorbing compounds and photographic elements containing them.

-

APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. (2023, February 6). Process Insights. [Link]

-

Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. (2024, July 11). PubMed Central. [Link]

-

The ESIPT mechanism of benzotriazole UV absorber. ResearchGate. [Link]

-

Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. ACS Publications. [Link]

Sources

- 1. paint.org [paint.org]

- 2. nbinno.com [nbinno.com]

- 3. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzotriazole Monitoring in Semiconductors [process-insights.com]

- 13. process-insights.com [process-insights.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of UV-571

Introduction: The Imperative of Thermal Robustness in UV Stabilization

UV-571, chemically known as 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, is a high-performance liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.[1] Its primary function is to protect a wide array of polymeric materials from the damaging effects of UV radiation, thereby preventing photo-oxidation, yellowing, and the degradation of mechanical properties.[2] UV-571 is widely incorporated into materials such as thermoplastic polyurethanes (PUR), coatings, foams, polyvinyl chloride (PVC), and adhesives, which often undergo high-temperature processing during manufacturing.[3][4][5][6][7]

This inherent exposure to thermal stress necessitates that UV-571 possess exceptional thermal stability. The additive must remain chemically intact and functional after being subjected to temperatures that can exceed 200-300°C during polymer extrusion, molding, or curing. Any significant degradation of the stabilizer at these temperatures would not only compromise its UV-protective efficacy but could also lead to undesirable effects such as discoloration of the final product or the release of volatile byproducts. This guide provides a comprehensive analysis of the thermal stability and degradation profile of UV-571, grounded in established analytical principles and field-proven insights for researchers, scientists, and professionals in material and drug development.

Physicochemical Characteristics of UV-571

A thorough understanding of UV-571's properties is fundamental to its application. As a liquid, it offers excellent miscibility in various organic solvents, monomers, and polymer matrices, facilitating its homogeneous incorporation into formulations.[3][8][9] Its low volatility, even at elevated temperatures, is a key attribute that ensures it remains within the polymer matrix during processing and throughout the product's service life.[2][8][10]

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4][5][11] |

| CAS Number | 125304-04-3 | [3][4][5][12] |

| Appearance | Light amber / yellow viscous liquid | [3][4][6][7] |

| Molecular Formula | C₂₅H₃₅N₃O | [3] |

| Molecular Weight | 393.57 g/mol | [3] |

| Boiling Point | >350 °C | [13][14][15] |

| Key Features | Low volatility, high compatibility with polymers, excellent solubility in organic solvents. | [2][4][5][6][8][10] |

Theoretical Framework: Thermal Degradation Mechanisms

Unlike photodegradation, which is initiated by the absorption of photons, thermal degradation is induced by the input of sufficient heat energy to cause molecular vibrations that lead to bond scission. For a complex organic molecule like UV-571, thermal degradation does not typically proceed through a single, clean pathway. Instead, it involves a series of competing reactions, with the weakest chemical bonds being the most susceptible to cleavage at lower temperatures.

The primary mechanism of UV protection for benzotriazoles is an efficient process called Excited-State Intramolecular Proton Transfer (ESIPT), which rapidly dissipates absorbed UV energy as harmless heat.[1][16] This makes the molecule exceptionally photostable. However, thermal energy input is indiscriminate and can overwhelm the molecule's covalent bonds, leading to fragmentation. Potential thermal degradation pathways, based on the structure of UV-571, include:

-

Side-Chain Cleavage: The long dodecyl alkyl chain is attached to the phenol ring via a carbon-carbon bond. Alkyl chains are susceptible to homolytic cleavage under high thermal stress, which would generate alkyl radicals and a phenoxy radical.

-

Ring Fragmentation: The benzotriazole and phenol rings are aromatic and thus relatively stable. However, at sufficiently high temperatures, these rings can undergo fragmentation, leading to a complex mixture of smaller, volatile compounds.

-

C-N Bond Scission: The bond connecting the phenol ring to the benzotriazole moiety is another potential site for thermal cleavage.

The following diagram illustrates these potential points of molecular fragmentation under thermal stress.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Impact of UV Stabilizers on UHMWPE's Long-Term Performance [eureka.patsnap.com]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. specialchem.com [specialchem.com]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]